molecular formula C16H12F2N4O B278792 N-(2,5-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(2,5-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No. B278792
M. Wt: 314.29 g/mol
InChI Key: RYQJVFKRQQHKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide (referred to as DFP-10825) is a pyrazole derivative that has been studied for its potential use in treating various diseases. DFP-10825 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.

Mechanism of Action

DFP-10825 exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. Specifically, DFP-10825 has been shown to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cancer cell growth and survival. Additionally, DFP-10825 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects in both cancer and inflammatory disorder research. In cancer research, DFP-10825 has been shown to induce apoptosis, inhibit cancer cell growth, and reduce tumor size. In inflammatory disorder research, DFP-10825 has been shown to reduce inflammation and inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using DFP-10825 in lab experiments is its specificity for certain enzymes and proteins involved in cancer cell growth and inflammation. This specificity allows researchers to target specific pathways and proteins involved in disease processes. One limitation of using DFP-10825 in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving DFP-10825. One direction is to further investigate its potential use in cancer therapy, including its effectiveness in combination with other anti-cancer drugs. Another direction is to investigate its potential use in treating other inflammatory disorders, such as autoimmune diseases. Additionally, further research is needed to determine the optimal dosage and administration of DFP-10825 for different applications.

Synthesis Methods

DFP-10825 can be synthesized using a multi-step process involving various reagents and solvents. The first step involves the reaction of 2,5-difluoroaniline with 2-bromo-5-methylpyridine to form an intermediate. This intermediate is then reacted with 4-cyanopyrazole in the presence of a base to form DFP-10825.

Scientific Research Applications

DFP-10825 has been studied for its potential use in treating various diseases, including cancer and inflammatory disorders. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In inflammatory disorder research, DFP-10825 has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.

properties

Product Name

N-(2,5-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Molecular Formula

C16H12F2N4O

Molecular Weight

314.29 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C16H12F2N4O/c1-10-12(9-20-22(10)15-4-2-3-7-19-15)16(23)21-14-8-11(17)5-6-13(14)18/h2-9H,1H3,(H,21,23)

InChI Key

RYQJVFKRQQHKBF-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=CC(=C3)F)F

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

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